Lipophilicity: 1,2,3-Triazole vs. 1,2,4-Triazole Isomer
The target compound (1,2,3-triazole core) exhibits a computed XLogP3-AA of 0.2, which is 0.3 log units lower than the corresponding 1,2,4-triazole isomer (CAS 1600255-57-9, XLogP3-AA = 0.5), despite identical molecular formula, molecular weight (189.22 g/mol), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and topological polar surface area (69.6 Ų) [1][2]. This lipophilicity differential arises from differences in the electronic distribution between the two triazole regioisomers and has practical implications for aqueous solubility and passive membrane permeability in biological assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 (1,2,3-triazol-4-amine core) |
| Comparator Or Baseline | XLogP3-AA = 0.5 (1,2,4-triazol-3-amine core, CAS 1600255-57-9) |
| Quantified Difference | ΔXLogP = −0.3 log units; 60% lower relative lipophilicity |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.3 log unit difference in lipophilicity can translate to a measurable difference in aqueous solubility and non-specific protein binding, directly influencing assay reproducibility and hit-to-lead progression.
- [1] PubChem Compound Summary for CID 102879882. XLogP3-AA = 0.2. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 102881131 (1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine). XLogP3-AA = 0.5. National Center for Biotechnology Information (2026). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. General relationship between logP and ADME properties. View Source
